![molecular formula C20H18ClN3O2 B2790930 N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide CAS No. 921804-74-2](/img/structure/B2790930.png)
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide
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Overview
Description
Synthesis Analysis
This involves the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction. .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction. The mechanism of the reaction may also be studied .Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and redox potential .Mechanism of Action
Target of Action
F2236-0310, also known as N-{2-[3-(4-chlorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-methylbenzamide, primarily targets the OX40 receptor . OX40 is a co-stimulatory T-cell receptor primarily expressed on activated effector and regulatory T-cells .
Mode of Action
F2236-0310 acts as an antagonist to the OX40 receptor . It inhibits the interaction between OX40 and its ligand, OX40L, which is crucial for the proliferation of effector T-cells and enhancement of cytokine production . By targeting the OX40 pathway, F2236-0310 modulates Th1, Th2, and Th17/22 pathways, while preserving the regulatory T cells .
Biochemical Pathways
The OX40-OX40L signaling pathway plays a significant role in the immune response. The engagement of OX40 with OX40L enhances T-cell effector functions, such as cytokine production . By inhibiting this interaction, F2236-0310 can modulate various immune responses, impacting Th1, Th2, and Th17/22 pathways .
Pharmacokinetics
It is noted that f2236-0310 exhibits a yte modification in the fc region, which may extend the in vivo half-life, enabling potentially less frequent dosing and reduced engagement with effector cells .
Result of Action
The inhibition of the OX40-OX40L interaction by F2236-0310 leads to a significant reduction in cytokine release, as demonstrated in T cells . This can result in the modulation of immune responses, potentially leading to therapeutic effects in conditions where these pathways are implicated.
Advantages and Limitations for Lab Experiments
CP-690,550 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high selectivity for N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide, which reduces the off-target effects on other JAK isoforms. However, CP-690,550 also has some limitations. It has a short half-life in vivo, which requires frequent dosing to maintain therapeutic levels. It also has potential side effects, such as increased susceptibility to infections, due to its immunosuppressive effects.
Future Directions
For research on CP-690,550 could include:
1. Investigating the long-term safety and efficacy of CP-690,550 in patients with autoimmune diseases.
2. Exploring the potential use of CP-690,550 in combination with other immunomodulatory agents for the treatment of autoimmune diseases.
3. Investigating the potential use of CP-690,550 in other autoimmune diseases, such as multiple sclerosis and lupus.
4. Developing new formulations of CP-690,550 with improved pharmacokinetic properties to reduce the dosing frequency.
5. Investigating the potential use of CP-690,550 in other disease states, such as cancer and transplantation.
In conclusion, CP-690,550 is a small molecule inhibitor of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide that has shown promising results in preclinical and clinical studies for the treatment of autoimmune diseases. It has a high selectivity for this compound, which reduces the off-target effects on other JAK isoforms. CP-690,550 has potential advantages and limitations for lab experiments and several future directions for research.
Synthesis Methods
The synthesis of CP-690,550 involves several steps, including the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form 3-(4-chlorophenyl)-5-methyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. This intermediate is then reacted with 2-methylbenzoyl chloride to form N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide.
Scientific Research Applications
CP-690,550 has been extensively studied for its potential therapeutic effects on autoimmune diseases. It has been shown to inhibit the activity of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-methylbenzamide, which plays a critical role in the signaling pathways of various cytokines involved in the pathogenesis of autoimmune diseases. CP-690,550 has been tested in preclinical and clinical studies for the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Safety and Hazards
properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c1-14-4-2-3-5-17(14)20(26)22-12-13-24-19(25)11-10-18(23-24)15-6-8-16(21)9-7-15/h2-11H,12-13H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQSGGGCZVTKTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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